methyl 4-fluoro-1H-indole-2-carboxylate
Overview
Description
Methyl 4-fluoro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C10H8FNO2 . It has a molecular weight of 193.18 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the Boc protection of the commercially available 4-chloro-3-fluoroaniline and regioselective iodination at C-2 . After facile Boc deprotection, cyclization of the resultant o-iodoaniline gives the corresponding 5-chloro-4-fluoro-indole-2-carboxylic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Fluorinated Biphenyls : The synthesis of fluorinated compounds, such as 2-fluoro-4-bromobiphenyl, is crucial for manufacturing materials like flurbiprofen, showcasing the importance of fluorinated intermediates in pharmaceutical production (Qiu et al., 2009).
Fluorescent Chemosensors : The development of chemosensors based on fluorophoric platforms, such as 4-methyl-2,6-diformylphenol, for detecting various analytes, emphasizes the utility of fluorinated compounds in creating sensitive and selective detection systems for metals and other molecules (Roy, 2021).
Indole Synthesis : Research on indole synthesis, including various methods and classifications, highlights the versatility of indole compounds in organic chemistry and their significance in synthesizing biologically active molecules (Taber & Tirunahari, 2011).
Biomedical Applications
Levodopa Metabolism in Parkinson’s Disease : The study of cerebral levodopa metabolism using PET imaging showcases the application of fluorinated compounds in understanding and diagnosing neurological disorders (Kumakura & Cumming, 2009).
Drug Delivery Systems : The modification of xylan, a biopolymer, through chemical processes to produce ethers and esters for drug delivery applications, indicates the potential for fluorinated compounds in enhancing the efficacy and delivery of pharmaceuticals (Petzold-Welcke et al., 2014).
Mechanism of Action
Target of Action
The primary targets of indole derivatives, such as methyl 4-fluoro-1H-indole-2-carboxylate, are multiple receptors in the body . These compounds bind with high affinity to these receptors, which play a crucial role in various biological activities .
Mode of Action
The interaction of this compound with its targets leads to a variety of biological activities. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . The compound’s mode of action is largely dependent on the specific target it interacts with .
Biochemical Pathways
Indole derivatives affect a wide range of biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can influence multiple biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biological activity it exhibits. For instance, in the case of its antiviral activity, it has been shown to inhibit influenza A .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-fluoro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXLBPLHQYAPLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405863 | |
Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113162-36-0 | |
Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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